(+)-HA-966 is a low-efficacy partial agonist of the strychnine-insensitive glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. [, , , , , , , , , , , , , , , , , , , , , , , , , ] This site is distinct from the glutamate binding site and the ion channel pore of the NMDA receptor. [, ] The NMDA receptor is a type of glutamate receptor, which are crucial for excitatory neurotransmission in the central nervous system (CNS). [, ] (+)-HA-966's activity at this glycine site makes it a valuable tool in investigating the roles of NMDA receptors in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Notably, the enantiomer of (+)-HA-966, (S)-(-)-HA-966, exhibits distinct pharmacological properties, primarily acting as a sedative with potential gamma-aminobutyric acid (GABA)ergic mechanisms. [, ]
While the provided papers primarily focus on the pharmacological applications of (+)-HA-966, one study details the synthesis of (+)-HA-966 and its analogues. [] This paper outlines the synthesis of 4-methyl and [3.2.1]bicyclo analogues of (+)-HA-966, aiming to investigate the impact of five-membered ring conformation on glycine receptor recognition. [] The synthesis process and specific details of reagents and conditions are described in the paper. [] This research led to the identification of L-687,414, a 3R-amino, 4R-methyl derivative, exhibiting significantly higher potency compared to (+)-HA-966. [] This highlights the significance of the 3-pseudoaxial conformation of the pyrrolidone ring for optimal glycine receptor interaction. []
Although the provided papers don't delve into the detailed molecular structure analysis of (+)-HA-966, one study used molecular modeling techniques to investigate the glycine binding site of the NMDA receptor. [] Using 7-chlorokynurenic acid, a known glycine antagonist, as a template, this study proposed a model of the glycine binding site, highlighting specific regions within the binding pocket: []
Furthermore, based on the interactions of D-alanine and D-serine, this model suggests a site within the binding pocket accommodating methyl and methylhydroxy groups. [] While this model provides insights into the glycine binding site, further structural studies are needed to elucidate the specific interactions between (+)-HA-966 and the glycine binding site.
(+)-HA-966 acts as a low-efficacy partial agonist at the strychnine-insensitive glycine site of the NMDA receptor complex. [, , , , , , , , , , , , , , , , , , , , , , , , , ] This means it binds to this specific site on the receptor, which is distinct from the glutamate binding site, and partially activates it. [, , ] Full activation of NMDA receptors requires the binding of both glutamate and glycine, leading to the opening of the receptor's ion channel and allowing calcium influx. [, , , ] (+)-HA-966, by partially activating the glycine site, modulates the receptor's response to glutamate. [, ] This modulation is not a simple blockade; rather, (+)-HA-966 influences the kinetics of NMDA receptor activation, affecting both the onset and offset of glutamate-induced currents. [, ] One study suggests that (+)-HA-966 binding may induce a conformational change in the receptor, reducing the affinity of glutamate for its binding site and accelerating the dissociation of both glutamate and glycine from the receptor. [] This complex interaction with the NMDA receptor makes (+)-HA-966 a valuable tool in dissecting the nuances of NMDA receptor function.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: